molecular formula C11H11NO2S B125907 methyl (2R)-2-isothiocyanato-3-phenylpropanoate CAS No. 147091-08-5

methyl (2R)-2-isothiocyanato-3-phenylpropanoate

Cat. No.: B125907
CAS No.: 147091-08-5
M. Wt: 221.28 g/mol
InChI Key: XIAZBEQOUOVUEY-SNVBAGLBSA-N
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Description

Methyl (2R)-2-isothiocyanato-3-phenylpropanoate is a chiral, non-racemic isothiocyanate derivative of phenylalanine. This compound serves as a versatile and valuable building block in organic synthesis, particularly for the preparation of sulfur-containing heterocycles and thiourea-derived structures . The isothiocyanate functional group is highly reactive towards nucleophiles, such as amines, allowing for the synthesis of chiral thioureas . These thiourea products are of significant interest in various fields; they are employed as organocatalysts for asymmetric reactions, serve as chiral derivatizing agents, and are used in the development of molecular receptors . The presence of the chiral center, derived from the parent amino acid, enables the introduction of stereochemical control in the resulting compounds. The compound should be handled with care, as isothiocyanates are potent lachrymators and can be harmful if inhaled or upon skin contact . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (2R)-2-isothiocyanato-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAZBEQOUOVUEY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68521-58-4
Record name 68521-58-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of methyl (2R)-2-amino-3-phenylpropanoate with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process involves:

  • Dissolving methyl (2R)-2-amino-3-phenylpropanoate in an appropriate solvent such as dichloromethane.
  • Adding thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stirring the reaction mixture for several hours to complete the reaction.
  • Purifying the product through column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-isothiocyanato-3-phenylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Methyl (2R)-2-isothiocyanato-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to modify biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-isothiocyanato-3-phenylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets include amino acid residues such as lysine, cysteine, and histidine. The pathways involved in its biological activity may include the inhibition of enzymes and the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (2R,3S)-3-[(tert-Butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate

This compound () shares the methyl ester and phenylpropanoate backbone with the target compound but differs in substituents: a fluorine atom at C2 and a tert-butylsulfinylamino group at C3. Key comparisons include:

  • Stereochemistry : Both compounds exhibit defined stereochemistry, but the fluorinated analog has two chiral centers (2R,3S), whereas the target compound has one (2R).
  • Crystal Structure : The fluorinated derivative crystallizes in the orthorhombic P212121 space group, forming zigzag chains via C–H⋯O hydrogen bonds. Such intermolecular interactions are absent in the target compound’s reported data, suggesting differences in packing efficiency and solubility .

Methyl (2R)-2-Amino-3-(2-fluorophenyl)propanoate Hydrochloride

This hydrochloride salt () features a 2-fluorophenyl group and an amino (-NH2) substituent. Comparisons include:

  • Substituent Effects : The 2-fluorophenyl group introduces electron-withdrawing effects, likely increasing metabolic stability compared to the unsubstituted phenyl group in the target compound.
  • Physicochemical Properties : The hydrochloride salt form enhances aqueous solubility, whereas the isothiocyanato group in the target compound may increase lipophilicity.
  • Molecular Weight : The hydrochloride derivative has a molecular weight of 233.67 g/mol, significantly lower than the target compound’s estimated weight (~235–250 g/mol), reflecting differences in substituent mass .

QS-528 (FFAR1 Agonist from )

QS-528, a carboxyethylphenoxy-containing FFAR1 agonist, shares a phenylpropanoate scaffold but diverges in functionalization:

  • Biological Activity : QS-528 activates FFAR1 with efficacy comparable to compound 1 (). The target compound’s isothiocyanato group could similarly engage in covalent interactions with cysteine residues in receptors, though this remains speculative without direct data .
  • Synthesis Complexity : Both QS-528 and the target compound require multi-step syntheses, but the latter’s isothiocyanato group may necessitate specialized reagents (e.g., thiophosgene derivatives) for introduction, complicating scalability .

Data Table: Comparative Analysis of Methyl (2R)-2-isothiocyanato-3-phenylpropanoate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Notable Properties
This compound C11H11NO2S ~237 Isothiocyanato, methyl ester Phenyl (unsubstituted) High lipophilicity, stereospecific reactivity
Methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate C17H24FNO3S 341.44 Sulfinylamino, fluoro, methyl ester 2-fluoro, tert-butyl Crystalline, hydrogen-bonded chains
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride C10H13ClFNO2 233.67 Amino, fluoro, methyl ester 2-fluorophenyl, hydrochloride Enhanced solubility, chiral amine
QS-528 (from ) Not provided Not provided Carboxyethyl, methyl ester Phenoxy, thiophene FFAR1 activation, antidiabetic potential

Biological Activity

Methyl (2R)-2-isothiocyanato-3-phenylpropanoate is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of methyl (2R)-2-amino-3-phenylpropanoate with thiophosgene. This process typically involves:

  • Dissolving methyl (2R)-2-amino-3-phenylpropanoate in dichloromethane.
  • Adding thiophosgene dropwise while maintaining a low temperature (0-5°C).
  • Stirring the reaction mixture for several hours.
  • Purifying the product through column chromatography.

The resulting compound features an isothiocyanate functional group, which is known for its reactivity with nucleophiles, making it a valuable building block in organic synthesis and biological studies.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to modifications that affect protein function and cellular processes. Key molecular targets include:

  • Amino acid residues : Particularly lysine, cysteine, and histidine.
  • Enzyme inhibition : The compound has been shown to inhibit various enzymes by modifying their active sites.

This reactivity allows the compound to disrupt cellular signaling pathways and potentially induce apoptosis in cancer cells.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. Studies have demonstrated its ability to modify biological macromolecules, which may contribute to its efficacy as an anticancer agent. For instance, it has been investigated for its role in inhibiting tumor growth through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

  • Inhibition of Enzymes : A study highlighted the compound's effectiveness in inhibiting certain enzymes linked to cancer metabolism, suggesting potential use as a therapeutic agent .
  • Protein Modification : Another investigation focused on how the isothiocyanate group interacts with proteins, leading to structural changes that could impair their function in cancer cells .
  • Clinical Applications : Clinical trials involving related isothiocyanates have shown promising results in reducing metabolic activation of carcinogens in smokers, indicating a potential pathway for further research into this compound's application in cancer prevention .

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compoundContains an isothiocyanate group and a phenyl ringAnticancer properties; enzyme inhibition
PhenylisothiocyanateLacks chiral center; simpler structureKnown for similar enzyme inhibition mechanisms
Methyl (2R)-2-isothiocyanato-3-methylpropanoateSimilar structure but with a methyl groupLess studied; potential differences in activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl (2R)-2-isothiocyanato-3-phenylpropanoate, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via chiral pool strategies using (R)-configured precursors or asymmetric catalysis. Enantiomeric purity is typically ensured using chiral stationary phase HPLC or polarimetry. For example, chiral amines or alcohols can serve as intermediates, with isothiocyanate introduction via thiophosgene or thiocarbonyl diimidazole coupling under inert conditions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) for structural confirmation, focusing on the isothiocyanate group’s distinct signals (~120-130 ppm in ¹³C).
  • IR spectroscopy to confirm the -N=C=S stretch (~2050 cm⁻¹).
  • Chiral HPLC with cellulose-based columns to verify enantiopurity (>98% ee).
  • X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable .

Q. How is this compound utilized in enzyme inhibition studies?

  • Methodological Answer : The isothiocyanate group reacts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Researchers should:

  • Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Ki).
  • Perform mass spectrometry to identify covalent adducts.
  • Include controls with non-reactive analogs (e.g., methyl esters) to distinguish specific vs. nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC and mass spectrometry; impurities like hydrolyzed byproducts (e.g., thioureas) can skew results .
  • Assay conditions : Compare buffer pH, temperature, and reducing agents (e.g., DTT) that may degrade the isothiocyanate group.
  • Cell permeability : Use membrane-permeabilizing agents or pro-drug forms in cellular assays .

Q. What strategies optimize reaction yields while maintaining stereochemical integrity during synthesis?

  • Methodological Answer :

  • Catalyst screening : Chiral ligands (e.g., BINOL derivatives) in asymmetric catalysis improve enantioselectivity.
  • Solvent control : Use anhydrous aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track isothiocyanate formation and adjust reaction parameters in real-time .

Q. How should researchers approach structural elucidation of unexpected byproducts formed during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify molecular weights and fragmentation patterns of byproducts.
  • Isolation via preparative HPLC : Purify byproducts for NMR analysis (e.g., NOESY for stereochemistry).
  • Computational modeling : Use DFT calculations to predict plausible reaction pathways (e.g., thiocyanate isomerization) .

Q. What methodological considerations are critical for evaluating the environmental fate of this compound?

  • Methodological Answer :

  • Hydrolysis studies : Test stability in aqueous buffers at varying pH (e.g., 4–9) to identify degradation products (e.g., phenylpropanoic acid derivatives).
  • Soil/water partitioning : Use shake-flask experiments to measure log Kow and assess bioaccumulation potential.
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays under OECD guidelines .

Data Contradiction and Experimental Design

Q. How can conflicting data on the compound’s metabolic stability be addressed?

  • Methodological Answer :

  • Species-specific metabolism : Compare hepatic microsomal assays across models (e.g., human vs. rat).
  • Metabolite profiling : Use radiolabeled (¹⁴C) compounds to track metabolic pathways.
  • CYP enzyme inhibition assays : Identify isoforms responsible for degradation using selective inhibitors .

Q. What experimental designs mitigate variability in enantiomeric excess measurements?

  • Methodological Answer :

  • Internal standards : Spike samples with a known enantiomer (e.g., (2S)-isomer) for calibration.
  • Cross-validate methods : Compare chiral HPLC results with capillary electrophoresis or vibrational circular dichroism.
  • Batch-to-batch analysis : Replicate syntheses under identical conditions to assess process robustness .

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